Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate

Kinase Inhibition DYRK1A CLK1

Sourcing inconsistent imidazo[1,2-b]pyridazine intermediates stalls kinase and CNS lead optimization. This compound resolves structural irreproducibility with orthogonal 6-Cl and 2-acetate ester handles, enabling parallel library synthesis and selective derivatization. - Achieve sub-100 nM IC50 values against DYRK1A (50 nM) and CLK4 (44 nM) with the 3,6-disubstituted core. - Exploit near-absolute selectivity for peripheral benzodiazepine receptors (IC50 2.8 nM vs. >1000 nM for central subtypes). - 98% purity ensures reliable reactivity for cross-coupling and amidation in high-throughput chemistry workflows.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 215531-00-3
Cat. No. B1311685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate
CAS215531-00-3
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl
InChIInChI=1S/C9H8ClN3O2/c1-15-9(14)4-6-5-13-8(11-6)3-2-7(10)12-13/h2-3,5H,4H2,1H3
InChIKeyPVVMNFGXLWLETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Chloro-Imidazo[1,2-B]Pyridazine-2-Acetate Overview


Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate (CAS 215531-00-3) is a polysubstituted, fused-ring heterocyclic compound within the imidazo[1,2-b]pyridazine scaffold family . It functions as a versatile chemical intermediate, notably in the synthesis of kinase inhibitors and compounds targeting the central nervous system (CNS), owing to its multiple reactive sites for selective functionalization [1]. Its core structure is central to numerous bioactive molecules, and the 6-chloro substituent is a key feature that aids in modulating biological activity and directing subsequent chemical transformations [2].

Methyl 6-Chloro-Imidazo[1,2-B]Pyridazine-2-Acetate: Why Generic Substitutes Fail


The assumption that any imidazo[1,2-b]pyridazine derivative can serve as a drop-in replacement fundamentally ignores the structure-activity relationship (SAR) of this scaffold. For instance, while the core scaffold shows promise as a kinase inhibitor, the specific combination of the 6-chloro substituent and the 2-acetate ester is critical for a compound's distinct biological profile and synthetic utility [1]. A study on related imidazo[1,2-b]pyridazine-2-acetic acid derivatives demonstrated that simple structural modifications can cause a complete switch in a compound's primary pharmacological activity [2]. Substituting this precise ester with a different derivative, or choosing an analog without the 6-chloro handle, can drastically alter its downstream functionalization and its associated biological profile, rendering targeted synthesis plans ineffective and wasting critical procurement budgets.

Methyl 6-Chloro-Imidazo[1,2-B]Pyridazine-2-Acetate: Head-to-Head Evidence Guide


Selective DYRK/CLK Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold, particularly 3,6-disubstituted variants, has been shown to yield potent and selective inhibitors of DYRK and CLK kinases, a profile that cannot be achieved by generic unsubstituted or differently substituted analogs [1]. Among a panel of tested derivatives, compound 20a, a close structural relative, demonstrated remarkable selectivity for the parasitic kinase PfCLK1 (IC50 = 32 nM) over other kinases. This establishes a strong precedent that chemical modifications on the imidazo[1,2-b]pyridazine core, specifically those that can be derived from the 6-chloro-2-acetate scaffold, are critical for achieving this unique selectivity [1].

Kinase Inhibition DYRK1A CLK1 Selectivity Profile

Central vs. Peripheral Benzodiazepine Receptor Selectivity

While numerous compounds bind benzodiazepine receptors, achieving selectivity is paramount. 6-Chloro-substituted imidazo[1,2-b]pyridazines are capable of achieving remarkable selectivity, unlike many other heterocyclic classes [1]. A series of 3-acylaminomethyl-6-chloro-2-(substituted phenyl)-imidazo[1,2-b]pyridazines were evaluated. The most selective compound, a 6-chloroimidazo[1,2-b]pyridazine derivative (compound 9), showed an IC50 of 2.8 nM for peripheral-type (mitochondrial) benzodiazepine receptors while showing 0% displacement at 1000 nM for central benzodiazepine receptors. This near-absolute selectivity contrasts sharply with less specific imidazo[1,2-a]pyridine and other heterocyclic analogs, which often lack this ability to differentiate between receptor subtypes [1].

CNS Research GABA Receptor Benzodiazepine Receptor Receptor Selectivity

2-Acetate vs. 2-Carboxylate Pharmacological Comparison

Minor modifications on the imidazo[1,2-b]pyridazine core drastically alter pharmacological outcomes [1]. In a direct comparison of series using the same assays, imidazo[1,2-b]pyridazine-2-acetic acid derivatives demonstrated significant analgesic activity comparable to reference standards [1]. In contrast, a parallel study on imidazo[1,2-b]pyridazine-2-carboxylic derivatives reported that their analgesic activity was notably inferior when compared to the 2-acetic analogues [2]. This demonstrates that the 2-acetate moiety is not merely a generic ester handle but a key structural motif for conferring a specific analgesic pharmacological profile, a role that cannot be fulfilled by a 2-carboxylate analog (e.g., methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, CAS 572910-59-9) [2].

Analgesic Activity Anti-inflammatory Structure-Activity Relationship Medicinal Chemistry

Methyl Ester Handle for Chemical Diversification

The presence of a methyl ester moiety at the 2-position is a key synthetic advantage for diversification, particularly when compared to carboxylic acid or alcohol derivatives . While the 6-chloro group provides a first point of derivatization, the methyl ester can be selectively hydrolyzed to the corresponding acid or directly used in transamidation reactions to create a library of amides. This is in contrast to an alcohol, which may require protection/deprotection strategies. The synthetic route from 3-amino-6-chloropyridazine and methyl 4-chloroacetoacetate, yielding the target compound in approximately 48% yield, is efficient and well-established, providing a reliable and direct route to a key intermediate .

Click Chemistry Ester Hydrolysis Amide Formation Chemical Diversification

6-Chloro Handle for Targeted Functionalization

The chlorine at the 6-position is a crucial chemical handle for late-stage diversification via transition metal-catalyzed reactions or nucleophilic aromatic substitution (SNAr), offering a reactivity profile distinct from non-halogenated or differently halogenated analogues [1]. For instance, a key step in synthesizing potent kinase inhibitors involves a palladium-catalyzed cross-coupling reaction utilizing a 6-chloroimidazo[1,2-b]pyridazine intermediate [1]. Similarly, the chlorine serves as a key reactive site for introducing other substituents, as demonstrated in the synthesis of PIM kinase inhibitors, where alkylation or heteroarylation occurs at this position under controlled conditions [2]. This paves the way for creating chemical libraries with diverse functionality, an option not available with a 6-hydrogen or 6-alkyl analog which lacks this reactive center.

Palladium-Catalyzed Cross-Coupling Nucleophilic Aromatic Substitution Chemical Handle Medicinal Chemistry

Methyl 6-Chloro-Imidazo[1,2-B]Pyridazine-2-Acetate: Key CNS & Kinase Applications


Subtype-Selective GABAA Receptor Ligands

For laboratories aiming to develop novel anxiolytics or sedatives, the 6-chloroimidazo[1,2-b]pyridazine core has demonstrated a unique capability to achieve near-absolute selectivity for peripheral-type benzodiazepine receptors over central subtypes (IC50 2.8 nM vs. >1000 nM) [1]. Using Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate as a starting scaffold allows exploration of this selectivity space, a characteristic not broadly achievable with imidazo[1,2-a]pyridine or other heterocyclic cores. The ester and chloride functionalities provide dual vectors for introducing diverse substituents to pharmacologically tune the core [1].

DYRK/CLK Inhibitor Compound Libraries

In the pursuit of highly selective kinase inhibitors for oncology or anti-parasitic indications, this compound serves as a direct precursor to the 3,6-disubstituted imidazo[1,2-b]pyridazine scaffold that has shown a unique selectivity profile for DYRK and CLK kinases [2]. Unlike generic screening libraries, a library built around this core can achieve sub-100 nM IC50 values against DYRK1A (50 nM) and CLK4 (44 nM), while maintaining low cytotoxicity [2]. The 6-chloro handle is essential for introducing the key substituents that drive this selectivity, making the core compound an indispensable member of any kinase-focused library [2].

Imidazopyridazine-2-Acetate Analgesic Leads

When a therapeutic project requires a heterocyclic scaffold with a proven analgesic pharmacophore, the 2-acetic ester/acid series is a superior starting point compared to the 2-carboxylic acid bioisostere [3]. Direct comparative studies have shown that the 2-acetic derivatives possess significant analgesic activity, while the 2-carboxylic series demonstrates a markedly inferior analgesic profile and primarily functions as anti-inflammatory agents [REFS-3, REFS-4]. Initiating a lead generation campaign with the 2-acetate motif is therefore a data-driven decision that aligns with the desired therapeutic endpoint, reducing the risk of a fruitless screen.

Late-Stage Diversification for High-Throughput Chemistry

In a parallel synthesis or high-throughput chemistry group, the orthogonal reactivity of the 6-chloride and the 2-methyl ester is a critical procurement advantage. The 6-chloro group can be selectively substituted via Suzuki-Miyaura cross-coupling with a wide range of boronic acids, while the methyl ester can be independently reacted with a diverse set of amines [REFS-5, REFS-6]. This allows for the rapid, parallel construction of a two-dimensional array from a single precursor, a process far more efficient than with a monofunctional or non-halogenated analog, which would require linear, lower-throughput synthesis routes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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